molecular formula C27H25F2N5O3 B8300923 N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide

Cat. No. B8300923
M. Wt: 505.5 g/mol
InChI Key: RBAZPORIUOZSNO-UHFFFAOYSA-N
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Patent
US09102662B2

Procedure details

2-Nitro-4-piperidin-1-ylmethyl-benzoic acid hydrochloride (440 mg, 1.46 mmol) was treated with thionyl chloride (5 mL) and refluxed for 1 hour. Excess of reagent was removed by evaporation followed by evaporation from toluene (2×5 mL). The solid was further died under vacuum. The acid chloride was treated with dry pyridine (7 mL), cooled to 4° C. and added with 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine (315 mg, 1.22 mmol) in dry pyridine (3 mL) under a nitrogen atmosphere, with stirring. After stirring for a few hours the reaction was left at 0° C. over-night. EtOAc (50 mL) and water (50 mL) were added, pH was adjusted to 9 with concentrated NH4OH. The organic layer was separated, dried over sodium sulphate, evaporated to dryness and purified over silica gel (DCM: MeOH 95:5) affording 266 mg of title compound in 43% yield.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:13]=[C:12]([CH2:14][N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=O)([O-:4])=[O:3].S(Cl)(Cl)=O.[F:25][C:26]1[CH:27]=[C:28]([CH:40]=[C:41]([F:43])[CH:42]=1)[CH2:29][C:30]1[CH:31]=[C:32]2[C:36](=[CH:37][CH:38]=1)[NH:35][N:34]=[C:33]2[NH2:39].[NH4+].[OH-]>N1C=CC=CC=1.O.CCOC(C)=O>[F:25][C:26]1[CH:27]=[C:28]([CH:40]=[C:41]([F:43])[CH:42]=1)[CH2:29][C:30]1[CH:31]=[C:32]2[C:36](=[CH:37][CH:38]=1)[NH:35][N:34]=[C:33]2[NH:39][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:12]([CH2:14][N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=[CH:13][C:5]=1[N+:2]([O-:4])=[O:3] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)CN1CCCCC1
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
315 mg
Type
reactant
Smiles
FC=1C=C(CC=2C=C3C(=NNC3=CC2)N)C=C(C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess of reagent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
followed by evaporation from toluene (2×5 mL)
ADDITION
Type
ADDITION
Details
The acid chloride was treated with dry pyridine (7 mL)
STIRRING
Type
STIRRING
Details
After stirring for a few hours the reaction
WAIT
Type
WAIT
Details
was left at 0° C. over-night
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified over silica gel (DCM: MeOH 95:5)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)CN2CCCCC2)[N+](=O)[O-])=O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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